![molecular formula C13H17NO4 B15172412 (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid CAS No. 1019389-98-0](/img/structure/B15172412.png)
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a (2-methylpropoxy)carbonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetic acid and 2-methylpropyl chloroformate.
Reaction Conditions: The phenylacetic acid is first reacted with 2-methylpropyl chloroformate in the presence of a base such as triethylamine to form the (2-methylpropoxy)carbonyl derivative.
Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: The parent compound, which lacks the (2-methylpropoxy)carbonyl and amino groups.
(4-Aminophenyl)acetic Acid: Similar structure but without the (2-methylpropoxy)carbonyl group.
(4-{[(2-Methylpropoxy)carbonyl]amino}benzoic Acid): Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
Uniqueness
(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid is unique due to the presence of both the (2-methylpropoxy)carbonyl and amino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1019389-98-0 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[4-(2-methylpropoxycarbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(2)8-18-13(17)14-11-5-3-10(4-6-11)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
TWBICOOAQQAMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


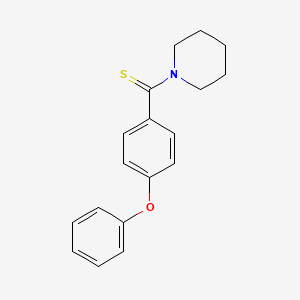
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)

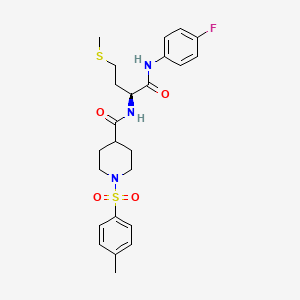
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)
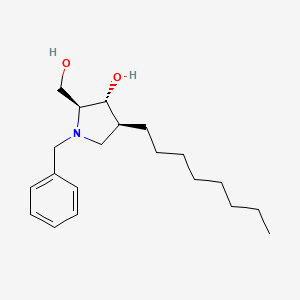
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
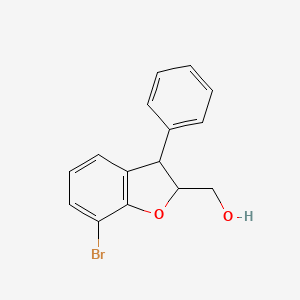
![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
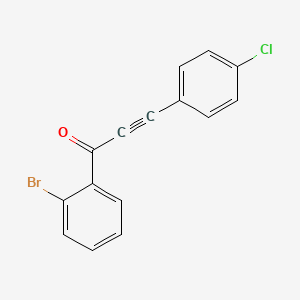
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
